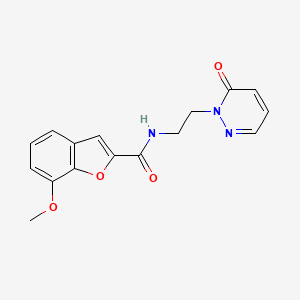

7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran core, a pyridazinone moiety, and a carboxamide group, suggests it may have interesting pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of the Methoxy Group: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide.

Attachment of the Pyridazinone Moiety: This step may involve the reaction of the benzofuran derivative with a pyridazinone precursor under suitable conditions.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.

Reduction: Reduction reactions could target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the pyridazinone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced pyridazinone analogs.

Wissenschaftliche Forschungsanwendungen

Research has highlighted several key biological activities associated with this compound:

1. Anticancer Activity

- Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies indicate that it may modulate critical pathways involved in cancer progression, such as the MYC oncogene expression .

- Case Studies : In vitro studies have demonstrated significant cytotoxic effects against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound promotes apoptosis by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

2. Antimicrobial Activity

- Broad-Spectrum Efficacy : The compound exhibits notable antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Additionally, it shows potential antifungal activity against various fungal strains .

- Research Findings : Antimicrobial studies have indicated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some compounds showing minimal inhibitory concentrations (MICs) as low as 12.5 µg/mL against specific pathogens .

Potential Therapeutic Applications

The diverse biological activities of 7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide suggest potential therapeutic applications in:

- Cancer Treatment : Given its ability to induce apoptosis and inhibit tumor growth, this compound could be further explored for its efficacy in cancer therapy.

- Infectious Disease Management : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents, particularly in an era of increasing antibiotic resistance.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological targets. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core and pyridazinone moiety could contribute to binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran Derivatives: Compounds like 2-arylbenzofurans, which have shown various biological activities.

Pyridazinone Derivatives: Known for their anti-inflammatory and analgesic properties.

Carboxamide Derivatives: Often explored for their potential as enzyme inhibitors or receptor modulators.

Uniqueness

The uniqueness of 7-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide lies in its combined structural features, which may confer distinct biological activities and pharmacological properties compared to other compounds.

Biologische Aktivität

7-Methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C15H16N2O3

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzofuran core followed by the introduction of the methoxy and pyridazine moieties. The synthetic route often employs standard organic chemistry techniques such as nucleophilic substitution and condensation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar benzofuran derivatives. For instance, compounds derived from benzofuran scaffolds have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, derivatives with specific substitutions at key positions showed IC50 values in the low nanomolar range against A549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cells .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| TR187 | HeLa | 18 | Inhibition of tubulin polymerization |

| 7-Methoxy Compound | A549 | <10 | Dual inhibition of tubulin and HDAC |

| CA-4 | MCF-7 | 370 | Tubulin polymerization inhibition |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Similar pyridazine derivatives have been reported to act as multi-target inhibitors for enzymes such as carbonic anhydrase and cyclooxygenase (COX), which are crucial in inflammatory processes. The ability to inhibit these enzymes suggests that this compound may exhibit significant anti-inflammatory effects .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Compounds that target tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Histone Deacetylase Inhibition : By inhibiting HDACs, these compounds may alter gene expression patterns related to cell growth and survival, enhancing their anticancer efficacy.

- Multi-target Enzyme Inhibition : The ability to inhibit multiple pathways associated with inflammation could provide a therapeutic advantage in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Study on TR187 : This compound demonstrated significant inhibition of cancer cell growth through dual-targeting strategies involving tubulin and HDAC inhibition .

- Evaluation of Pyridazine Derivatives : A series of pyridazine derivatives were synthesized and tested for their ability to inhibit COX enzymes, showing promising results in reducing inflammation .

Eigenschaften

IUPAC Name |

7-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-22-12-5-2-4-11-10-13(23-15(11)12)16(21)17-8-9-19-14(20)6-3-7-18-19/h2-7,10H,8-9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWDYBRHPZWULB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.